molecular formula C27H30O14 B12317617 5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

5-[[2-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B12317617
M. Wt: 578.5 g/mol
InChI Key: LYKXPTCUGPKDQL-UHFFFAOYSA-N
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Description

Apigenin 5-O-neohesperidoside is a flavonoid glycoside derived from apigenin, a naturally occurring flavone found in many fruits, vegetables, and herbs. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It is commonly found in plants such as chamomile, parsley, and celery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Apigenin 5-O-neohesperidoside typically involves the glycosylation of apigenin. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a sugar moiety to the hydroxyl group of apigenin. The reaction conditions often include a buffered aqueous solution, a suitable glycosyl donor (such as UDP-glucose), and the enzyme glycosyltransferase. The reaction is usually carried out at a controlled temperature and pH to optimize yield and selectivity.

Industrial Production Methods: Industrial production of Apigenin 5-O-neohesperidoside can be achieved through biotechnological approaches, such as microbial fermentation. In this method, genetically engineered microorganisms are used to produce the compound. The fermentation process involves the cultivation of the microorganisms in a nutrient-rich medium, followed by the extraction and purification of the desired product.

Chemical Reactions Analysis

Types of Reactions: Apigenin 5-O-neohesperidoside undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as pyridine or triethylamine.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Apigenin 5-O-neohesperidoside has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.

    Biology: The compound is studied for its role in plant metabolism and its effects on various biological processes.

    Medicine: Apigenin 5-O-neohesperidoside is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. It has shown promise in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: The compound is used in the development of functional foods, dietary supplements, and cosmetic products due to its health-promoting properties.

Mechanism of Action

The mechanism of action of Apigenin 5-O-neohesperidoside involves its interaction with various molecular targets and pathways. It exerts its effects through:

    Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukins.

    Anticancer Activity: Apigenin 5-O-neohesperidoside induces apoptosis and cell cycle arrest in cancer cells by modulating signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

Comparison with Similar Compounds

Apigenin 5-O-neohesperidoside can be compared with other similar flavonoid glycosides, such as:

    Apigenin 7-O-glucoside (Apigetrin): Another glycoside of apigenin, known for its similar health benefits but differing in the position of glycosylation.

    Vitexin: A flavonoid glycoside with a similar structure but derived from different plant sources and exhibiting distinct biological activities.

    Rutin: A glycoside of quercetin, another flavonoid, with comparable antioxidant and anti-inflammatory properties but differing in its glycosylation pattern and source.

The uniqueness of Apigenin 5-O-neohesperidoside lies in its specific glycosylation pattern, which influences its solubility, stability, and bioavailability, thereby affecting its biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXPTCUGPKDQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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